5-Hydroxylysine
Overview
Description
5-Hydroxylysine is an amino acid with the molecular formula C6H14N2O3. It was first discovered in 1921 by Donald Van Slyke. It plays a crucial role in the stability and function of collagen, which is the chief structural protein in mammalian skin and connective tissues .
Mechanism of Action
Target of Action
5-Hydroxylysine is a post-translationally modified form of the amino acid lysine . It is most widely known as a component of collagen , a large family of extracellular matrix proteins that provide tissues with form and stability . The primary targets of this compound are specific lysine residues in collagen . These residues undergo hydroxylation, a modification that is critical for the subsequent glycosylation and covalent cross-linking that determine the fate of molecular assembly and stability of the fibrils in the extracellular space .
Mode of Action
The interaction of this compound with its targets involves a series of biochemical modifications. Hydroxylation of lysine residues is the first modification, catalyzed by lysyl hydroxylases . This hydroxylation is critical for the following glycosylation and determines the fate of covalent cross-linking . The hydroxylysine residues can then undergo glycosylation, leading to the formation of glycosylated hydroxylysine . This post-translational modification is important for the observed bioactivity of collagen and related collagen-like proteins .
Biochemical Pathways
The hydroxylation of lysine to form this compound is a key step in the post-translational modification of collagen . This process contributes to the formation of the unique triple-helical structure of collagen . In addition, this compound has been identified as a significant metabolite in the pathogenesis of keloids, a skin fibroproliferative disease . The metabolic pathways which play important roles in the pathogenesis of keloids include arachidonic acid metabolism and D-arginine and D-ornithine metabolism .
Pharmacokinetics
It’s known that this compound is a product of post-translational modification rather than dietary intake, suggesting that its bioavailability is primarily determined by the activity of lysyl hydroxylases and the availability of collagen for modification .
Result of Action
The hydroxylation and subsequent glycosylation of lysine residues in collagen have major effects on the molecular assembly and stability of the fibrils in the extracellular space . These modifications are crucial for the structural integrity and function of collagen, which in turn plays a vital role in the health and resilience of connective tissues . In the context of disease, this compound has been identified as a metabolic indicator of keloid severity .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of lysyl hydroxylases, which catalyze the formation of this compound, can be affected by factors such as oxygen levels and the availability of cofactors . Furthermore, the expression of this compound may be a predictor of the severity of keloids, suggesting that the tissue environment and disease state can influence the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
5-Hydroxylysine interacts with various enzymes, proteins, and other biomolecules. It is biosynthesized from lysine via oxidation by lysyl hydroxylase enzymes . The most common form is the (5R) stereoisomer found in collagen . The enzyme JMJD6 has recently been shown to be a lysyl hydroxylase which modifies an RNA splicing factor producing the (5S) stereoisomer .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been identified as a metabolic indicator of keloid severity .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the formation of hydroxylysine residues in -Xaa-Lys-Gly- sequences in collagens .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it plays a role in the pathogenesis of keloids, including arachidonic acid metabolism and d-arginine and d-ornithine metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are still being researched. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxylysine is biosynthesized from lysine via oxidation by lysyl hydroxylase enzymes. This process requires iron and vitamin C as cofactors for the oxidation activity . The most common form is the (5R) stereoisomer found in collagen .
Industrial Production Methods: Industrial production of this compound often involves the use of recombinant DNA technology to express lysyl hydroxylase enzymes in suitable host organisms, such as Escherichia coli. This method allows for the large-scale production of the compound by facilitating the hydroxylation of lysine residues in collagen-like proteins .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxylysine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can act as both a Bronsted base and a Bronsted acid, making it versatile in different chemical environments .
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of lysyl hydroxylase enzymes.
Reduction: Can be reduced using reducing agents like sodium borohydride.
Substitution: Involves nucleophilic substitution reactions where the hydroxy group can be replaced by other functional groups.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as glycosylated forms which are important in the bioactivity of collagen .
Scientific Research Applications
5-Hydroxylysine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Plays a role in the structural integrity of collagen and other proteins.
Industry: Utilized in the production of biocompatible materials and as a target marker for protein oxidation.
Comparison with Similar Compounds
Hydroxyproline: Another hydroxylated amino acid found in collagen.
Lysine: The precursor amino acid that undergoes hydroxylation to form 5-Hydroxylysine.
5-Hydroxytryptophan: A hydroxylated amino acid involved in the synthesis of serotonin.
Uniqueness: this compound is unique due to its specific role in collagen stability and its involvement in post-translational modifications. Unlike hydroxyproline, which also stabilizes collagen, this compound can undergo glycosylation, adding another layer of complexity to its function .
Properties
IUPAC Name |
(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMODUONRAFBET-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317083 | |
Record name | L-Hydroxylysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Hydroxylysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
23 mg/mL | |
Record name | 5-Hydroxylysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1190-94-9 | |
Record name | L-Hydroxylysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxylysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Hydroxylysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Erythro-5-hydroxy-L-lysine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYLYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GQB349IUB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Hydroxylysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000450 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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